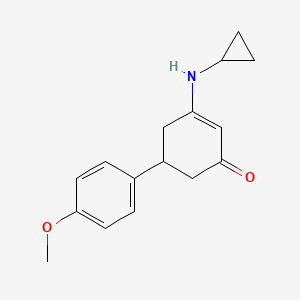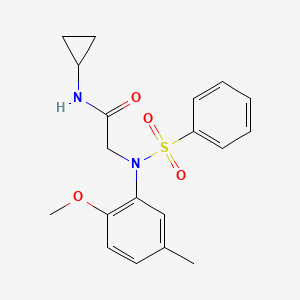
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Vue d'ensemble
Description
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, also known as CP-544, 242, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which are known to modulate the activity of glutamate, the major excitatory neurotransmitter in the central nervous system. In
Applications De Recherche Scientifique
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and schizophrenia.
Mécanisme D'action
3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242 acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound, 242 can modulate the release of glutamate and reduce excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound, 242 has been shown to have a number of biochemical and physiological effects. It can modulate the release of glutamate, reduce excitotoxicity, and protect against oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242 is its ability to selectively modulate the activity of the NMDA receptor, which is a key target for the treatment of neurodegenerative diseases. It also has a relatively low toxicity profile, making it a potential candidate for clinical use. However, one of the limitations of this compound, 242 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 3-(cyclopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one, 242. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, 242 in the treatment of various neurodegenerative diseases and psychiatric disorders.
Propriétés
IUPAC Name |
3-(cyclopropylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-16-6-2-11(3-7-16)12-8-14(10-15(18)9-12)17-13-4-5-13/h2-3,6-7,10,12-13,17H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPUMBMNEUEYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide](/img/structure/B3926086.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3926089.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B3926093.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926095.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3926103.png)
![1,1'-(1,4-phenylene)bis{3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926118.png)

![10-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926133.png)
![1-[3-(benzyloxy)benzoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3926139.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3926150.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3926156.png)
![4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926163.png)

![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926179.png)